molecular formula C50H62Cl3N5O14S3 B12416916 13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium

13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium

Cat. No.: B12416916
M. Wt: 1159.6 g/mol
InChI Key: GXDNDAAFMJCTDU-UHFFFAOYSA-N
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Description

The compound “13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium” is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, trichlorophenyl, dioxopyrrolidinyl, and azoniapentacyclo structures. Its unique configuration makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the trichlorophenyl group through chlorination reactions. Subsequent steps include the introduction of the carboxylic acid and dioxopyrrolidinyl groups through esterification and amidation reactions, respectively. The final steps involve the formation of the azoniapentacyclo structure through cyclization reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound requires large-scale chemical reactors capable of maintaining the necessary reaction conditions. The process involves continuous monitoring and adjustment of temperature, pressure, and pH levels to ensure the desired yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The dioxopyrrolidinyl group can undergo nucleophilic substitution reactions to form different amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amides or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity and leading to various biochemical responses. The presence of multiple functional groups allows it to engage in diverse interactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Picloram: A trichlorophenyl derivative used as a herbicide.

    Trichlorophenol: A simpler trichlorophenyl compound with antimicrobial properties.

    Dioxopyrrolidinyl derivatives: Compounds with similar dioxopyrrolidinyl groups used in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows it to participate in a wide range of chemical reactions and interactions, making it a valuable asset in various fields of research.

Properties

Molecular Formula

C50H62Cl3N5O14S3

Molecular Weight

1159.6 g/mol

IUPAC Name

13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium

InChI

InChI=1S/C44H47Cl3N4O14S3.C6H15N/c1-19-16-43(3,4)49-35-21(19)14-23-29(24-15-22-20(2)17-44(5,6)50-36(22)41(68(61,62)63)38(24)64-37(23)40(35)67(58,59)60)30-31(42(56)57)32(45)34(47)39(33(30)46)66-18-25(52)48-13-9-7-8-10-28(55)65-51-26(53)11-12-27(51)54;1-4-7(5-2)6-3/h14-15,19-20,49H,7-13,16-18H2,1-6H3,(H,48,52)(H,56,57)(H,58,59,60)(H,61,62,63);4-6H2,1-3H3

InChI Key

GXDNDAAFMJCTDU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)[O-])(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCC(=O)ON7C(=O)CCC7=O)Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

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